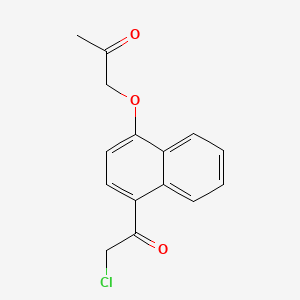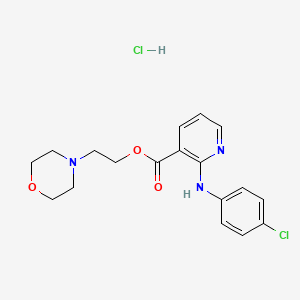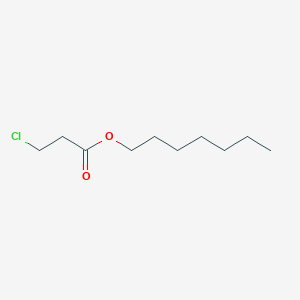
2-Iodosyl-1,3,5-trimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodosyl-1,3,5-trimethylbenzene is an organoiodine compound with the molecular formula C₉H₁₁IO. It is a hypervalent iodine compound, which means it contains an iodine atom that forms more bonds than typically expected. This compound is known for its unique reactivity and is used in various chemical reactions and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Iodosyl-1,3,5-trimethylbenzene can be synthesized through several methods. One common method involves the oxidation of 2-iodo-1,3,5-trimethylbenzene using oxidizing agents such as hydrogen peroxide or peracetic acid. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with a focus on scalability and cost-effectiveness. Industrial processes may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Iodosyl-1,3,5-trimethylbenzene undergoes various chemical reactions, including:
Oxidation: It acts as an oxidizing agent, transferring oxygen to other substrates.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracetic acid.
Substitution: Reagents such as halogens (chlorine, bromine) and acids (sulfuric acid) are used under controlled conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products are often oxygenated derivatives of the starting material.
Substitution: The products depend on the substituents introduced, such as halogenated or nitrated derivatives.
Scientific Research Applications
2-Iodosyl-1,3,5-trimethylbenzene has several applications in scientific research:
Biology: It is employed in studies involving oxidative stress and its effects on biological systems.
Medicine: Research into its potential use in drug synthesis and as a reagent in pharmaceutical chemistry is ongoing.
Industry: It is used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Iodosyl-1,3,5-trimethylbenzene involves the transfer of an oxygen atom to substrates, a process known as oxygenation. The hypervalent iodine center facilitates this transfer, making it an effective oxidizing agent. The molecular targets and pathways involved depend on the specific reactions and substrates used.
Comparison with Similar Compounds
Similar Compounds
Iodosylbenzene: Another hypervalent iodine compound with similar oxidizing properties.
2-Iodo-1,3,5-trimethylbenzene: The precursor to 2-Iodosyl-1,3,5-trimethylbenzene, used in its synthesis.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and stability compared to other hypervalent iodine compounds. Its trimethylbenzene backbone provides steric hindrance, influencing its reactivity and selectivity in chemical reactions.
Properties
CAS No. |
75851-49-9 |
|---|---|
Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
2-iodosyl-1,3,5-trimethylbenzene |
InChI |
InChI=1S/C9H11IO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 |
InChI Key |
NGUIHHFSHBFBKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)I=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-N-anilino-C-[(E)-(phenylhydrazinylidene)methyl]carbonimidoyl]oxolane-3,4-diol](/img/structure/B14453932.png)
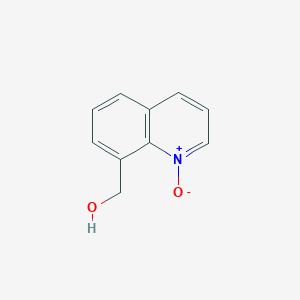
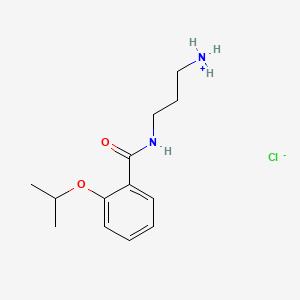



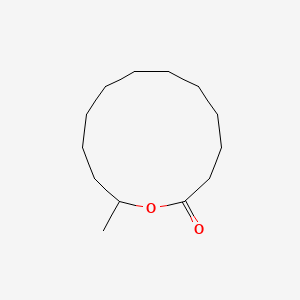

![3-[(Benzyloxy)methoxy]-2-methylpropanal](/img/structure/B14453969.png)

